7-Bromo-5H-pyrrolo[3,2-d]pyrimidine - 1378816-68-2

7-Bromo-5H-pyrrolo[3,2-d]pyrimidine

Catalog Number: EVT-3171182
CAS Number: 1378816-68-2
Molecular Formula: C6H4BrN3
Molecular Weight: 198.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“7-Bromo-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound with the molecular formula C6H5BrN4 . It has been identified as a promising antiviral agent against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the synthesis of a pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivative in two steps from 2-chloroacetonitrile and methyl formate .


Molecular Structure Analysis

The molecular structure of “7-Bromo-5H-pyrrolo[3,2-d]pyrimidine” consists of a pyrrolopyrimidine core with a bromine atom at the 7-position . The exact mass of the molecule is 211.96976 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “7-Bromo-5H-pyrrolo[3,2-d]pyrimidine” are not detailed in the retrieved papers, the compound is known to be involved in the synthesis of various derivatives with potential antiviral activity .


Physical And Chemical Properties Analysis

The compound “7-Bromo-5H-pyrrolo[3,2-d]pyrimidine” has a molecular weight of 213.03 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The topological polar surface area of the molecule is 67.6 Ų .

Synthesis Analysis
  • One study describes a multistep synthesis starting with commercially available 2-amino-3-cyano-pyrrole. [ [] https://www.semanticscholar.org/paper/721a4c71be9cfee896c8c7a318583e3f350330ff ]
  • Another study utilizes a different strategy starting from a pyrimidine precursor to construct the pyrrolo[3,2-d]pyrimidine scaffold. [ [] https://www.semanticscholar.org/paper/ccdc493415bddd44d07cc7707a430e6f8ee0940c ]
Molecular Structure Analysis
  • Crystallographic studies on various 7-bromo-5H-pyrrolo[3,2-d]pyrimidine derivatives have provided insights into their structural features, including bond lengths, bond angles, and intermolecular interactions. [ [] https://www.semanticscholar.org/paper/ceeb9a72a051adb03555983c29e7e32a29f7764b , [] https://www.semanticscholar.org/paper/011d79cc532607c948cf4588bf76250ba31cf084 , [] https://www.semanticscholar.org/paper/ec2a13f5983a30d1c01113d90c95ac413f99854c ]
Chemical Reactions Analysis
  • The bromine atom can be readily substituted with diverse nucleophiles, such as amines, alkoxides, and thiols, allowing the introduction of a wide range of functionalities into the molecule. [ [] https://www.semanticscholar.org/paper/bc4a770b294ecc26617500fc60b830a0e7a50293 ]
Mechanism of Action
  • Studies have investigated its potential as an inhibitor of enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP). [ [] https://www.semanticscholar.org/paper/d5ef4b1ac9dd8235ef19f9a3e85dca41625a7ae2 ]

2-Ethoxy-3-(4-fluorophenyl)-4-oxo-5-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

  • Relevance: This compound shares the core pyrrolo[3,2-d]pyrimidine scaffold with 7-bromo-5H-pyrrolo[3,2-d]pyrimidine. The key difference lies in the substitution pattern. While the target compound has a bromine atom at the 7-position, this related compound has a carbonitrile group at the same position along with additional substitutions on the pyrrole ring. This comparison highlights how different functional groups can be introduced at various positions on the pyrrolo[3,2-d]pyrimidine framework, potentially influencing its physicochemical and biological properties.

AGF347 [(4-(4-(2-amino-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butyl)-2-fluorobenzoyl)-l-glutamic acid]

  • Compound Description: AGF347 is a novel multitargeted pyrrolo[3,2-d]pyrimidine inhibitor. It targets SHMT2 in the mitochondria and enzymes involved in de novo purine biosynthesis in the cytosol. AGF347 demonstrates potent in vitro and in vivo antitumor efficacy, particularly against pancreatic cancer cells. Key to its activity are its cellular pharmacodynamic properties, including transport across the plasma membrane and into mitochondria, and its intracellular metabolism to polyglutamate forms.

3-Aminopyrroles

  • Relevance: These compounds represent a simplified version of the pyrrolo[3,2-d]pyrimidine scaffold found in 7-bromo-5H-pyrrolo[3,2-d]pyrimidine. The absence of the pyrimidine ring in 3-aminopyrroles highlights their role as building blocks for constructing the more complex fused heterocyclic system. The presence of the amino group at the 3-position allows for further functionalization and elaboration of the molecule, eventually leading to the target compound or other desired derivatives.

7-(β-D-ribofuranosyl)-4-oxo-3H-thieno[3,2-d]pyrimidine and its 4-SMe derivative

  • Relevance: While structurally similar to 7-bromo-5H-pyrrolo[3,2-d]pyrimidine, these compounds belong to the thieno[3,2-d]pyrimidine class due to the sulfur atom in the five-membered ring. Comparing these structures to the target compound provides insights into the versatility of synthetic strategies for creating modified nucleosides with potential therapeutic applications. The presence of the ribofuranosyl group highlights the possibility of incorporating these heterocyclic systems into nucleoside analogs, which can interact with biological targets like DNA or enzymes involved in nucleotide metabolism.

4-Azido-5H-pyrrolo[3,2-d]pyrimidine

  • Relevance: This compound features the pyrrolo[3,2-d]pyrimidine core structure, but with an azido group at the 4-position, different from the bromine substitution in the target compound. This difference in substitution showcases the possibility of leveraging the reactivity of the pyrrolo[3,2-d]pyrimidine scaffold for diverse chemical transformations. The use of this compound as a catalyst in the Glaser–Hay reaction emphasizes the potential of pyrrolo[3,2-d]pyrimidine derivatives in mediating organic reactions and building more complex molecules.

3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

  • Relevance: This compound represents the core structure of the pyrrolo[3,2-d]pyrimidine scaffold present in 7-bromo-5H-pyrrolo[3,2-d]pyrimidine. The absence of any substituents on this parent compound highlights the possibility of introducing various functional groups at different positions, leading to a diverse array of derivatives with potentially distinct biological and chemical properties.

Series of 1H-pyrrole, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepines

  • Relevance: This series of compounds showcases the versatility of using pyrrole-containing heterocycles, including pyrrolo[3,2-d]pyrimidines, as a scaffold for developing anticancer agents. While they are structurally related to 7-bromo-5H-pyrrolo[3,2-d]pyrimidine through the shared pyrrole ring, the variations in ring size and fusion pattern for the second heterocyclic ring illustrate how modifications to the core structure can lead to significant changes in biological activity and target specificity.

1,4,6-Triazaindene (5H-pyrrolo(3,2-d)pyrimidines)

  • Relevance: 1,4,6-Triazaindene is another name for the pyrrolo[3,2-d]pyrimidine scaffold, highlighting the structural similarity to 7-bromo-5H-pyrrolo[3,2-d]pyrimidine. By referring to them as purine isosteres, the research emphasizes the potential for these compounds to mimic or interfere with the biological functions of purines, essential components of DNA and RNA. This connection underscores the significance of studying modified pyrrolo[3,2-d]pyrimidines for developing therapeutic agents that can modulate biological processes involving purines.

Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists

  • Relevance: Although the specific structures of these agonists are not fully disclosed, the research emphasizes their basis on the pyrrolo[3,2-d]pyrimidine scaffold, making them structurally related to 7-bromo-5H-pyrrolo[3,2-d]pyrimidine. This discovery highlights the potential of exploring and modifying the pyrrolo[3,2-d]pyrimidine core for developing new therapeutic agents, particularly in the field of immunology and antiviral therapy.

2-Amino-7-(2-deoxy-beta-D-erythro- pentofuranosyl)-3H,5H-pyrrolo-[3,2-d]pyrimidin-4-one (2'-deoxy-9-deazaguanosine)

  • Relevance: This compound directly relates to 7-bromo-5H-pyrrolo[3,2-d]pyrimidine by sharing the same core pyrrolo[3,2-d]pyrimidine structure. The addition of a 2-deoxy-beta-D-erythro-pentofuranosyl group at the 7-position generates a nucleoside analog. This modification highlights the potential for using the pyrrolo[3,2-d]pyrimidine scaffold to design nucleoside analogs that may interfere with DNA synthesis or function.

6-(4-bromobenzyl)-1,3,5-trimethyl-7-phenyl-1,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione

    Ethyl 2-amino/aryloxy-3-aryl-4-oxo-5-phenyl-4,5dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate derivatives

    • Relevance: This series of compounds highlights the structural diversity achievable within the pyrrolo[3,2-d]pyrimidine scaffold, similar to 7-bromo-5H-pyrrolo[3,2-d]pyrimidine. These derivatives showcase the potential of modifying different positions on the core structure, particularly the pyrimidine ring and the 5-position of the pyrrole ring, to generate diverse compounds with potentially distinct properties and biological activities.

    2,3,5,7-tetrasubstituted 3H-pyrrolo[3,2-d]pyrimidine-4(5H)-ones

    • Relevance: These compounds highlight the broad structural diversity possible within the pyrrolo[3,2-d]pyrimidine family, directly relevant to 7-bromo-5H-pyrrolo[3,2-d]pyrimidine, by showcasing substitutions at various positions on the heterocyclic core. This diverse set of compounds demonstrates how modifications at different positions can lead to a wide array of structures, potentially influencing their chemical properties and biological activities.

    7-Bisubstituted-methyl-4-oxo-3H^, 5H^-pyrrolo[3,2-d^_]pyrimidines

    • Relevance: This family of compounds shares the core pyrrolo[3,2-d]pyrimidine scaffold with 7-bromo-5H-pyrrolo[3,2-d]pyrimidine. The diverse substitution patterns at the 7-position, which can include various cyclic groups, alkyl chains, and functional groups, showcase the potential for modulating the pharmacological properties of these compounds.

    4-amino-6-aryl-7-oxo-7H-pyrrolo[2,3-d]pyrimidine 5-oxides

    • Relevance: Although structurally similar to 7-bromo-5H-pyrrolo[3,2-d]pyrimidine, these compounds differ in the arrangement of the pyrrole and pyrimidine rings within the fused heterocyclic system. This difference highlights the importance of regioisomerism in heterocyclic chemistry, as even a slight change in the arrangement of atoms within the ring system can significantly impact the compound's chemical and biological properties.

    3-(4-Chlorophenyl)‐2‐(diisobutylamino)‐4‐oxo‐5‐phenyl‐4,5‐dihydro‐3H‐pyrrolo[3,2‐d]pyrimidine‐7‐carbonitrile

      Ethyl 2-diethylamino-4-oxo-3,5-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

        Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

        • Relevance: This compound shares the pyrrolo[3,2-d]pyrimidine scaffold with 7-bromo-5H-pyrrolo[3,2-d]pyrimidine, but with variations in substituents. This compound highlights the possibility of introducing diverse alkyl and aryl substituents onto the core structure, which can influence its physicochemical properties.

        N-5 Substituted Pyrrolo[3,2-d]pyrimidines

        • Relevance: This series focuses on modifications to the N5 position of the pyrrolo[3,2-d]pyrimidine scaffold, which is also the position of the bromine atom in 7-bromo-5H-pyrrolo[3,2-d]pyrimidine. This suggests that modifications at this position, including the replacement of the bromine atom with other substituents, can significantly impact the compound's biological activity.

        4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides

          3-(4-Fluorophenyl)-2-(4-methoxyphenoxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

            7-methylpyrrolo[3,2-d]pyrimidine-2,4-diones and 5-methylpyrrolo[2,3-d]pyrimidine-2,4-diones

            • Relevance: While structurally similar to 7-bromo-5H-pyrrolo[3,2-d]pyrimidine, these compounds differ in the arrangement of the pyrrole and pyrimidine rings within the fused heterocyclic system. This difference, once again, emphasizes the importance of regioisomerism in medicinal chemistry. It shows that even small changes in the arrangement of atoms within the core scaffold can significantly impact the compound's interactions with biological targets and its overall pharmacological profile.

            3-(4-Fluorophenyl)-2-(2-naphthyloxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

            • Relevance: This compound shares the core pyrrolo[3,2-d]pyrimidine scaffold with 7-bromo-5H-pyrrolo[3,2-d]pyrimidine, highlighting the diversity achievable by varying substituents at different positions.

            2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines

            • Relevance: Although structurally similar, these compounds differ from 7-bromo-5H-pyrrolo[3,2-d]pyrimidine in the fusion pattern of the pyrrole and pyrimidine rings. This subtle difference emphasizes how variations in the core structure, even if seemingly minor, can significantly impact the biological activity and target specificity of the resulting compounds.

            Spiro[Pyrrolo[2,1-b][1,3]Benzothiazole-3,2′-[1,3]Thiazolo[3,2-a] Pyrimidine] derivatives

            • Compound Description: This series involves complex spirocyclic compounds where a pyrrolo[2,1-b][1,3]benzothiazole and a [, ]thiazolo[3,2-a] pyrimidine ring system are linked through a spiro carbon atom. These compounds are constructed via a 1,3-dipolar cycloaddition reaction and are characterized by their unique structural features.
            • Relevance: While these compounds possess a distinct spirocyclic structure, they share the pyrrolo[2,1-b][1,3]benzothiazole moiety, which highlights the presence of a pyrrole ring fused with other heterocycles. This structural similarity to 7-bromo-5H-pyrrolo[3,2-d]pyrimidine, despite the different overall architecture, underscores the importance of exploring diverse heterocyclic frameworks based on pyrrole as a building block for medicinal chemistry and drug discovery.

            4-[(trans)-4-t-Butoxy-3-methylbut-2-enylamino)-6-chloro-5-nitropyrimidine

            • Relevance: Although not a direct analog of 7-bromo-5H-pyrrolo[3,2-d]pyrimidine, this compound is relevant because it highlights a synthetic route towards pyrrolo[3,2-d]pyrimidine derivatives. Its use in preparing cytokinin analogs demonstrates the versatility of pyrimidine-based starting materials in synthesizing structurally diverse compounds with biological activity.

            4,9-Dimethoxy-5-oxo-5H-Furo[3,2-g]Chromene-6-carbonitrile

            • Relevance: While structurally distinct from 7-bromo-5H-pyrrolo[3,2-d]pyrimidine, this compound exemplifies the principle of utilizing a central core structure, in this case, furo[3,2-g]chromene, for creating diverse heterocyclic compounds. Similar to how various substituents and modifications can be made to the pyrrolo[3,2-d]pyrimidine scaffold, this research showcases the potential of exploring diverse heterocyclic frameworks for developing new molecules with potentially interesting biological activities.

            Pyrido[3',2':4,5]pyrrolo[3,2-d][1,3]oxazin-4(5H)-one

            • Relevance: While structurally distinct from 7-bromo-5H-pyrrolo[3,2-d]pyrimidine, the presence of the pyrrolo[3,2-d]pyrimidine moiety within its structure highlights the relevance of this scaffold as a building block for more complex heterocyclic systems. This compound exemplifies how the pyrrolo[3,2-d]pyrimidine core can be incorporated into larger and more complex ring systems, potentially leading to molecules with unique properties and biological activities.

            Properties

            CAS Number

            1378816-68-2

            Product Name

            7-Bromo-5H-pyrrolo[3,2-d]pyrimidine

            IUPAC Name

            7-bromo-5H-pyrrolo[3,2-d]pyrimidine

            Molecular Formula

            C6H4BrN3

            Molecular Weight

            198.02 g/mol

            InChI

            InChI=1S/C6H4BrN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H

            InChI Key

            SKWPOBAVJBHMMY-UHFFFAOYSA-N

            SMILES

            C1=C(C2=NC=NC=C2N1)Br

            Canonical SMILES

            C1=C(C2=NC=NC=C2N1)Br

            Product FAQ

            Q1: How Can I Obtain a Quote for a Product I'm Interested In?
            • To receive a quotation, send us an inquiry about the desired product.
            • The quote will cover pack size options, pricing, and availability details.
            • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
            • Quotations are valid for 30 days, unless specified otherwise.
            Q2: What Are the Payment Terms for Ordering Products?
            • New customers generally require full prepayment.
            • NET 30 payment terms can be arranged for customers with established credit.
            • Contact our customer service to set up a credit account for NET 30 terms.
            • We accept purchase orders (POs) from universities, research institutions, and government agencies.
            Q3: Which Payment Methods Are Accepted?
            • Preferred methods include bank transfers (ACH/wire) and credit cards.
            • Request a proforma invoice for bank transfer details.
            • For credit card payments, ask sales representatives for a secure payment link.
            • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
            Q4: How Do I Place and Confirm an Order?
            • Orders are confirmed upon receiving official order requests.
            • Provide full prepayment or submit purchase orders for credit account customers.
            • Send purchase orders to sales@EVITACHEM.com.
            • A confirmation email with estimated shipping date follows processing.
            Q5: What's the Shipping and Delivery Process Like?
            • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
            • You can use your FedEx account; specify this on the purchase order or inform customer service.
            • Customers are responsible for customs duties and taxes on international shipments.
            Q6: How Can I Get Assistance During the Ordering Process?
            • Reach out to our customer service representatives at sales@EVITACHEM.com.
            • For ongoing order updates or questions, continue using the same email.
            • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

            Quick Inquiry

             Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.